![molecular formula C19H18F2N2O4S B2665529 2,5-difluoro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide CAS No. 1060190-12-6](/img/structure/B2665529.png)
2,5-difluoro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2,5-difluoro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide” is a complex organic molecule that contains several functional groups and structural features, including a tetrahydrofuran ring, an indole ring, and a benzenesulfonamide group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, the synthesis of similar compounds often involves multi-step processes. For instance, the synthesis of functionalized tetrahydrofuran derivatives typically involves the ring opening of 2,5-dimethylfuran to 2,5-hexanedione, its further aldol condensation with aldehydes, and hydrogenation–cyclization of the condensation intermediate .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. The indole ring is a key structural feature in many bioactive compounds and can bind with high affinity to multiple receptors . The tetrahydrofuran ring is a cyclic ether .Scientific Research Applications
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are enzymes that catalyze the reversible hydration of carbon dioxide, playing crucial roles in physiological processes such as respiration, acid-base balance, and ion exchange. Inhibitors of CAs have therapeutic applications in the treatment of diseases like glaucoma, epilepsy, and certain types of cancer. Research on fluorinated benzenesulfonamides, including compounds structurally related to 2,5-difluoro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide, has demonstrated significant inhibitory activity against various CA isozymes. These studies show that the introduction of fluorine atoms into the benzenesulfonamide scaffold enhances binding affinity towards CA isozymes, offering a pathway for the development of potent and selective CA inhibitors (Dudutienė et al., 2013), (Pala et al., 2014).
Fluorine Chemistry and Synthetic Methodologies
Fluorine chemistry is pivotal in the pharmaceutical and agrochemical industries due to the unique properties that fluorine atoms impart to molecules, such as increased lipophilicity, stability, and bioactivity. Compounds like 2,5-difluoro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide serve as key intermediates in the synthesis of fluorinated analogues of bioactive molecules. The presence of fluorine can significantly alter the chemical and physical properties of these molecules, enhancing their pharmacological profile. Asymmetric fluorocyclizations of alkenes, for instance, are a method to incorporate fluorine into cyclic structures, providing access to fluorinated analogues of natural products and potential therapeutic agents (Wolstenhulme & Gouverneur, 2014).
properties
IUPAC Name |
2,5-difluoro-N-[1-(oxolane-2-carbonyl)-2,3-dihydroindol-6-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N2O4S/c20-13-4-6-15(21)18(10-13)28(25,26)22-14-5-3-12-7-8-23(16(12)11-14)19(24)17-2-1-9-27-17/h3-6,10-11,17,22H,1-2,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOLCZTYOQFPXPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCC3=C2C=C(C=C3)NS(=O)(=O)C4=C(C=CC(=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-difluoro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.